(2-Chloro-1-phenylprop-1-enyl)benzene
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Overview
Description
(2-Chloro-1-phenylprop-1-enyl)benzene is an organic compound with the molecular formula C15H13Cl and a molecular weight of 228.721 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group and a phenylprop-1-enyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-phenylprop-1-enyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of a palladium-catalyzed coupling reaction between chlorobenzene and a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-phenylprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-1-phenylprop-1-enyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-1-phenylprop-1-enyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1-phenyl-1-propenyl)benzene: A closely related compound with similar chemical properties.
(2-Chloro-1-phenylvinyl)benzene: Another similar compound with slight variations in its structure.
Uniqueness
(2-Chloro-1-phenylprop-1-enyl)benzene is unique due to its specific arrangement of the chloro and phenylprop-1-enyl groups, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
781-34-0 |
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Molecular Formula |
C15H13Cl |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
(2-chloro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Cl/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
FZNGLHMDPDMHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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